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Compound of Interest

Compound Name: 3-Bromopiperidin-2-one

Cat. No.: B1266126

For the Attention of Researchers, Scientists, and Drug Development Professionals
Initial Target Compound: 3-Bromopiperidin-2-one

Status: A comprehensive search of crystallographic databases and scientific literature did not
yield a publicly available crystal structure for 3-Bromopiperidin-2-one.

Alternative Compound for Analysis: To fulfill the core requirements of this technical guide, we
present a detailed crystal structure analysis of a closely related and structurally determined
compound: (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. This substituted piperidine
serves as an excellent case study for the methodologies and data presentation relevant to the
crystallographic analysis of piperidine-containing compounds.

Introduction to the Crystal Structure of (4-
chlorophenyl)(4-methylpiperidin-1-yl)methanone

The crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone reveals key
conformational features of the substituted piperidine ring. In the crystalline state, the
methylpiperidine ring adopts a stable chair conformation.[1] The mean plane of this twisted
piperidine ring forms a dihedral angle of 39.89 (7)° with the plane of the benzene ring.[1] The
molecular packing is stabilized by weak C—H---O interactions, which link the molecules into
infinite chains along the a-axis.[1] Further stabilization is achieved through H---H interatomic
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interactions and weak dispersive forces, contributing to the formation of a supramolecular
network.[1]

Crystallographic Data

The following table summarizes the key crystallographic data for (4-chlorophenyl)(4-
methylpiperidin-1-yl)methanone.
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Parameter Value
Empirical Formula C13H16CINO
Formula Weight 237.72
Crystal System Triclinic
Space Group P-1

a (A) 6.0123 (4)

b (A) 8.3241 (6)

c (A 12.8953 (9)
a(°) 85.192 (5)

B () 82.028 (5)

y () 84.149 (5)
Volume (A3) 631.39 (8)

z 2

Density (calculated) (Mg/m?3) 1.251
Absorption Coefficient (mm~1) 0.29

F(000) 252

Theta range for data collection (°) 2.41t025.5
Reflections collected 5678
Independent reflections 2345

Final R indices [I>2sigma(l)] R1 =0.045, wR2 = 0.123
R indices (all data) R1 =0.054, wR2 = 0.130

Experimental Protocols
Synthesis and Crystallization
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The synthesis of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone is not detailed in the
provided search results. However, a general approach would involve the acylation of 4-
methylpiperidine with 4-chlorobenzoyl chloride.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a
saturated solution of the compound in an appropriate solvent or solvent mixture.

X-ray Data Collection and Structure Refinement

The crystallographic data presented were obtained through single-crystal X-ray diffraction. A
standard experimental workflow for such an analysis is outlined below.

Experimental Workflow for Single-Crystal X-ray Diffraction
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Experimental Workflow for Crystal Structure Determination

Sample Preparation Data Collection

Synthesis of

(4-chlorophenyl)(4-methylpiperidin-1-yl)methanone

Crystal Selection and Mounting

X-ray Source
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:
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v
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Structure Solution and Refinement

Data Reduction and
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'
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(e.g., Direct Methods)

:

Structure Refinement
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:

Structure Validation

Final Output

Crystallographic Information File (CIF) Data Tables

Molecular Diagrams (e.g., ORTEP)

Click to download full resolution via product page

A generalized workflow for determining a crystal structure.
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Signaling Pathways and Logical Relationships

The provided search results do not contain information regarding any signaling pathways
associated with (4-chlorophenyl)(4-methylpiperidin-1-yl) methanone. Therefore, a diagram for
signaling pathways is not applicable in this context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Crystal Structure Analysis of Substituted Piperidines: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1266126#crystal-structure-analysis-of-3-
bromopiperidin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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